![molecular formula C12H12ClN3OS B13528930 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further connected to a chloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 3-chloropyridine.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved by reacting the intermediate with morpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and morpholine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloropyridin-4-yl)morpholine: Lacks the thiazole ring, which may affect its binding properties and biological activity.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Contains a bromine atom, which can influence its reactivity and interactions.
2-Chloro-4-pyridinylboronic acid: Features a boronic acid group, making it useful in cross-coupling reactions.
Uniqueness
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of both the thiazole and morpholine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C12H12ClN3OS |
|---|---|
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C12H12ClN3OS/c13-10-7-14-2-1-9(10)11-8-18-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
ZGWLAWOTCPRTOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


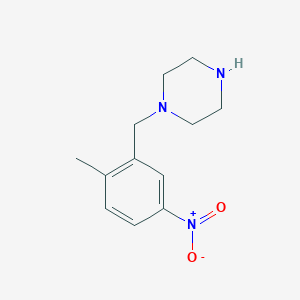
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)

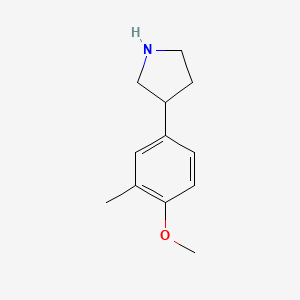

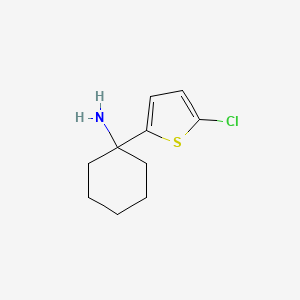
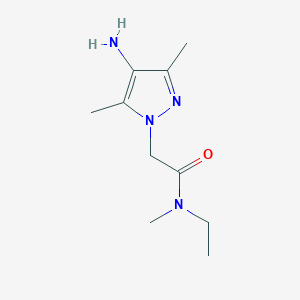
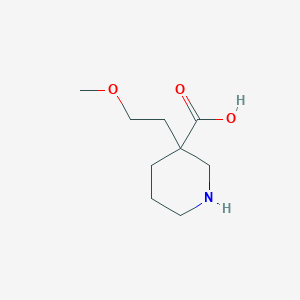
![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)
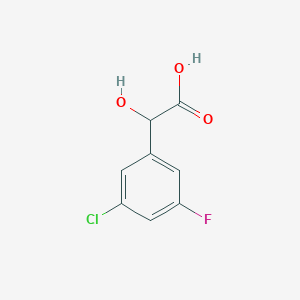
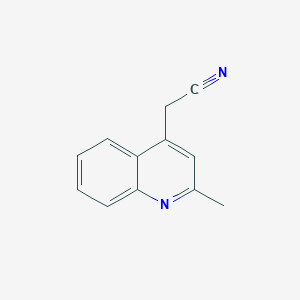
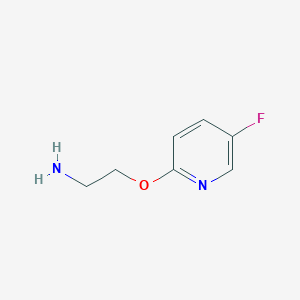
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
